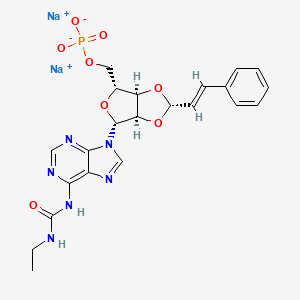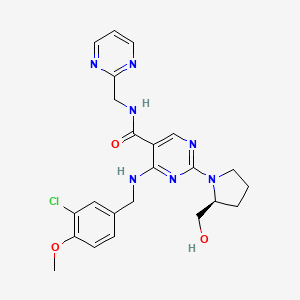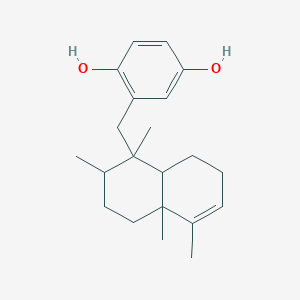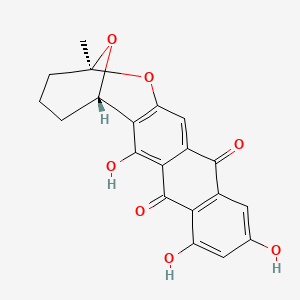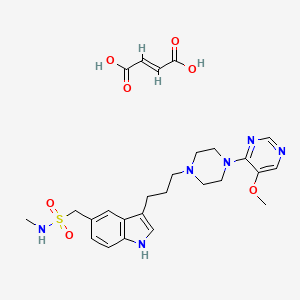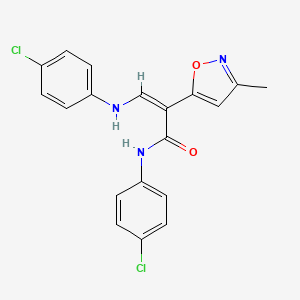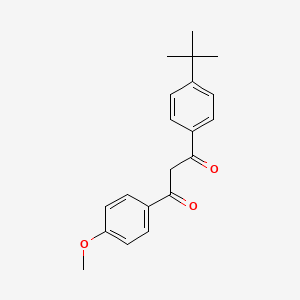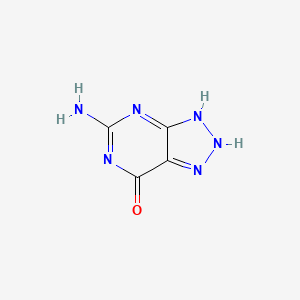
8-Azaguanine
Descripción general
Descripción
8-Azaguanine is a purine analog with the chemical formula C4H4N6O . It has been widely studied for its biological activity . It shows antineoplastic activity and has been used in the treatment of acute leukemia . It functions as an antimetabolite and is easily incorporated into ribonucleic acids .
Synthesis Analysis
The entire 8-azaguanine biosynthetic gene cluster was located from Streptomyces CGMCC4.1633 . Targeted gene disruption, heterologous expression analysis, and feeding experiments identified crucial genes for 8-azaguanine production .
Molecular Structure Analysis
8-Azaguanine is a triazolopyrimidine nucleobase analog . Its intrinsic fluorescence properties can be utilized for monitoring its interactions with biological polymers like proteins or nucleic acids .
Chemical Reactions Analysis
8-Azaguanine is a known inhibitor of purine nucleotide biosynthesis . In normal cells, the enzyme hypoxanthine-guanine-phosphoribosyl transferase (HGPRTase) can incorporate 8-azaguanine via the formation of 8-azaguanosine monophosphate (azaGMP), which leads to the blockage of purine nucleotide synthesis .
Physical And Chemical Properties Analysis
8-Azaguanine is a white to off-white crystalline powder . It has a density of 2.64 g/cm3 . It is insoluble in water .
Aplicaciones Científicas De Investigación
Antibacterial and Antitumor Activities
8-Azaguanine is a triazolopyrimidine nucleobase analog that possesses potent antibacterial and antitumor activities . It has been implicated as a lead molecule in cancer and malaria therapy .
Fluorescence Properties
The intrinsic fluorescence properties of 8-Azaguanine can be utilized for monitoring its interactions with biological polymers like proteins or nucleic acids .
Tautomeric Equilibrium
Understanding the tautomeric equilibrium of 8-Azaguanine is crucial for better understanding its interactions with biological polymers . This equilibrium is one of the fundamental phenomena that determines interactions between nucleic acid bases, the formation of three-dimensional structures of nucleic acids, and interactions of nucleic acid bases with proteins .
Biosynthesis
The entire 8-azaguanine biosynthetic gene cluster (BGC) has been located from Streptomyces CGMCC4.1633 . Targeted gene disruption, heterologous expression analysis, and feeding experiments have identified crucial genes for 8-azaguanine production .
Incorporation into Ribonucleic Acids
8-Azaguanine is easily incorporated into ribonucleic acids including rRNA and tRNA . It appears to alter mRNA splicing in SF3B1 mutant cells .
Immunomodulatory Drug
8-Azaguanine is a novel immunomodulatory drug (IMiD) that significantly increases the cytotoxicity of NK cells .
Metabolism in Living Organisms
The compound closely resembles guanine and is competitive with it in the metabolism of living organisms .
Inhibition of Experimental Tumors
8-Azaguanine has been shown to cause retardation of some malignant neoplasms when administered to tumors in animals . It was the first purine analogue discovered to inhibit experimental tumors in mice .
Mecanismo De Acción
Target of Action
8-Azaguanine is a triazolo analog of guanine . Its primary target is the enzyme hypoxanthine-guanine-phosphoribosyl transferase (HGPRTase) . HGPRTase plays a crucial role in the purine salvage pathway, which recycles purines from degraded DNA to synthesize new DNA and RNA molecules .
Mode of Action
8-Azaguanine functions as an antimetabolite . It closely resembles guanine and competes with it in the metabolism of living organisms . HGPRTase incorporates 8-Azaguanine into ribonucleic acids via the formation of 8-azaguanosine monophosphate (azaGMP), which leads to the blockage of purine nucleotide synthesis .
Biochemical Pathways
The incorporation of 8-Azaguanine into ribonucleic acids disrupts the purine nucleotide biosynthesis pathway . This disruption affects the synthesis of DNA and RNA, which are essential for cell growth and division. The downstream effects include retardation of malignant neoplasms .
Pharmacokinetics
It is known that 8-azaguanine is easily incorporated into ribonucleic acids , suggesting that it may have good bioavailability.
Result of Action
8-Azaguanine shows antineoplastic activity and has been used in the treatment of acute leukemia . By inhibiting purine nucleotide synthesis, it disrupts DNA and RNA synthesis, thereby inhibiting the growth and division of cancer cells .
Safety and Hazards
8-Azaguanine is harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
5-amino-2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O/c5-4-6-2-1(3(11)7-4)8-10-9-2/h(H4,5,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXQRXLUHJKZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNN=C1N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074508 | |
| Record name | 8-Azaguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | 8-azaguanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01667 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
8-Azaguanine | |
CAS RN |
134-58-7 | |
| Record name | Azaguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azaguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-azaguanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01667 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-AZAGUANINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223526 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-AZAGUANINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Azaguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1H-triazolo[4,5-d]pyrimidin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-AZAGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q150359I72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



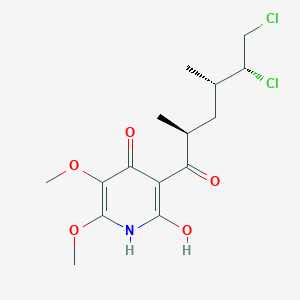
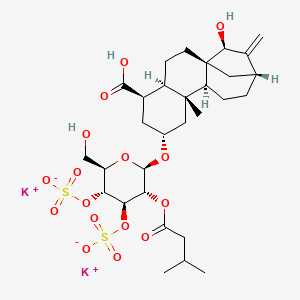
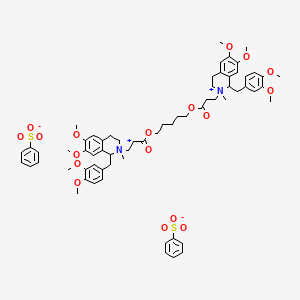
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate](/img/structure/B1665832.png)
